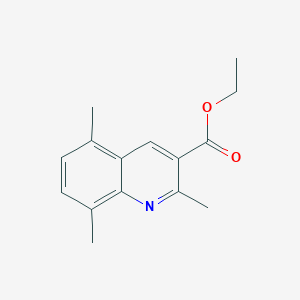

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYDEFRJMPFNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588932 | |

| Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110139-48-5 | |

| Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 2,5,8-Trimethylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, involving the use of larger reactors and more efficient catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

Chemical Properties and Structure

TMQCE has the molecular formula and a molecular weight of 243.3 g/mol. Its structure features a quinoline backbone with three methyl groups at positions 2, 5, and 8, and an ethyl ester functional group at position 3. This configuration enhances its solubility and reactivity, making it a valuable compound for various applications.

Pharmaceutical Applications

TMQCE is being investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that TMQCE exhibits activity against various microbial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that TMQCE derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, which could lead to novel treatments for inflammatory diseases .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, TMQCE derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting a potential pathway for drug development targeting specific cancer types .

Chemical Synthesis

TMQCE serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Quinoline Derivatives : TMQCE can be used as a precursor to create more complex quinoline-based compounds that possess diverse biological activities .

- Functionalization : The presence of the ethyl ester group allows for further modifications through reactions such as esterification and transesterification.

Table: Comparison of Quinoline Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| TMQCE | Quinoline core with three methyl groups | Enhanced biological activity due to sterics |

| 2-Methylquinoline | One methyl group at position 2 | Less steric hindrance |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Different biological activities due to hydroxyl |

Biological Research

In addition to its pharmaceutical applications, TMQCE is being studied for its interactions within biological systems:

- Enzyme Inhibition : TMQCE has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This property is crucial for drug design targeting metabolic disorders .

- Cellular Mechanisms : Research has focused on how TMQCE interacts with cellular components, potentially influencing signaling pathways related to stress response and apoptosis.

Case Study: Enzyme Interaction

A recent investigation highlighted TMQCE's ability to inhibit the enzyme cyclooxygenase (COX), which plays a significant role in inflammation. This finding supports its use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is not well-documented. as a quinoline derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and nitrogen-containing structure. These interactions can modulate biological pathways and produce specific effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key analogs differ in substituent positions and functional groups:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | 110139-48-5 | 2-, 5-, 8-CH₃; 3-COOEt | C₁₅H₁₇NO₂ | 243.30 | Three methyl groups, ethyl ester |

| 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester | 948291-48-3 | 2-, 6-, 8-CH₃; 3-COOEt | C₁₅H₁₇NO₂ | 243.30 | Methyl positions alter steric effects |

| 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester | 303009-95-2 | 5-, 8-CH₃; 4-OH; 3-COOEt | C₁₄H₁₅NO₃ | 245.27 | Hydroxyl group enhances polarity |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-... | - | Cl, F, NO₂, cyclopropyl, COOEt | C₁₆H₁₃ClFN₃O₅ | 381.75 | Electronegative substituents |

| Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | 71083-18-6 | 7-CF₃; 3-COOEt | C₁₃H₁₀F₃NO₂ | 269.22 | Trifluoromethyl improves stability |

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate (LogP ~2.7) increases hydrophobicity compared to methyl analogs .

- Solubility: The hydroxyl group in 4-hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester (CAS 303009-95-2) enhances water solubility, whereas trifluoromethyl or nitro groups reduce it .

- Thermal Stability : Methyl-substituted derivatives (e.g., 2,5,8-trimethyl) typically exhibit higher melting points (~175–261°C) due to crystalline packing, while esters with bulky substituents (e.g., cyclopropyl) decompose at lower temperatures .

Biological Activity

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (TMQCEE) is a quinoline derivative with the molecular formula and a molecular weight of 243.30 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique structure of TMQCEE, characterized by three methyl groups at positions 2, 5, and 8 on the quinoline ring and an ethyl ester group at position 3, influences its chemical reactivity and biological interactions.

TMQCEE is synthesized through the esterification of 2,5,8-trimethylquinoline-3-carboxylic acid with ethanol, typically under reflux conditions to ensure complete conversion. The compound's aromatic nature allows for various chemical reactions including oxidation, reduction, and electrophilic substitution.

Biological Activities

Research indicates that TMQCEE exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that TMQCEE has activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Antitumor Properties : Similar quinoline derivatives have demonstrated significant anticancer activity. For instance, compounds with structural similarities to TMQCEE have shown selective cytotoxicity against cancer cell lines such as MCF-7 and HeLa . The mechanism is hypothesized to involve chelation with divalent metals, enhancing their anticancer efficacy.

- Kinase Inhibition : Although specific data on TMQCEE is limited, related quinoline derivatives have been documented to inhibit various kinases, which are critical in cancer progression and cellular signaling pathways. For example, some derivatives have shown IC50 values in the nanomolar range against specific kinases like DYRK1A .

The exact mechanism of action for TMQCEE remains poorly defined; however, as a quinoline derivative, it is likely to interact with various molecular targets including enzymes and receptors through its aromatic structure. Such interactions can modulate biological pathways leading to specific pharmacological effects .

Comparative Analysis

To better understand the uniqueness of TMQCEE in relation to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H17NO2 | Three methyl groups at positions 2, 5, and 8 |

| 4-Methylquinoline-3-carboxylic acid ethyl ester | C12H13NO2 | Lacks additional methyl groups |

| 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H15NO2 | Contains only one methyl group at position 2 |

The specific arrangement of methyl groups on the quinoline ring significantly influences both the biological activity and chemical reactivity of TMQCEE compared to its analogs.

Case Study 1: Anticancer Activity Assessment

In a study evaluating various quinoline derivatives for anticancer properties, TMQCEE was compared with compounds known to exhibit significant cytotoxicity against MCF-7 cells. The study utilized MTT assays to measure cell viability post-treatment. Although direct data on TMQCEE was not available in this context, related compounds displayed promising results with IC50 values indicating effective growth inhibition .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of TMQCEE against a panel of bacterial strains. Results indicated that TMQCEE exhibited varying degrees of activity depending on the strain tested, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.